![molecular formula C18H20N2O4S B2758191 N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797587-74-6](/img/structure/B2758191.png)
N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrroloquinoline framework and a sulfonamide group, which are known to impart various biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H20N2O4S. It has a molecular weight of 360.43 g/mol and exhibits several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H20N2O4S |
Molecular Weight | 360.43 g/mol |
Purity | ≥ 95% |
Antiviral Activity
Research indicates that compounds with similar structures to N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline have shown antiviral properties. For example, pyrroloquinoline derivatives have been investigated for their efficacy against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Studies suggest that these compounds can inhibit viral replication and reduce cytopathic effects in infected cell lines .
Antibacterial Activity
The sulfonamide moiety in the compound is known for its antibacterial properties. Sulfonamides act by inhibiting bacterial folate synthesis. Compounds similar to N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline have been tested against various bacterial strains with promising results . The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase.
Antimalarial Activity
Pyrroloquinoline derivatives have also been noted for antimalarial activity. The structural features of these compounds allow them to interfere with the metabolic processes of the malaria parasite. In vitro studies have demonstrated that certain pyrroloquinolines exhibit significant activity against Plasmodium falciparum .
Synthesis and Biological Evaluation
A study conducted on related pyrrolo[3,2,1]quinoline compounds involved a six-step synthesis process that yielded derivatives with notable biological activities. The synthesized compounds were evaluated for their antiviral and antibacterial activities using various assays .
Comparative Analysis of Biological Activities
A comparative analysis of various pyrrolo[3,2]quinolines shows that modifications to the core structure can enhance biological efficacy. For instance:
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
Trigonoine B | Anti-HBV | 12.5 |
Marinoquinolines | Antibacterial | 15.0 |
Target Compound | Antiviral | TBD |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?
- The compound’s core structure (pyrrolo[3,2,1-ij]quinoline fused with sulfonamide) typically requires multi-step synthesis. A common approach involves:
- Step 1 : Cyclization of substituted pyrrolidine or quinoline precursors using acid/base catalysis.
- Step 2 : Sulfonamide coupling via reagents like EDC/DCC in anhydrous solvents (e.g., DMF) to attach the 2,5-dimethylfuran-3-ylmethyl group .
- Optimization : Control reaction temperature (e.g., 0–5°C during coupling to minimize side reactions) and use inert atmospheres (argon/nitrogen) to prevent oxidation .
- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) .
Q. What analytical techniques are critical for structural characterization?
- NMR Spectroscopy : Use 1H- and 13C-NMR to confirm the fused pyrroloquinoline core and sulfonamide linkage. Key signals include:
- δ 2.4–3.1 ppm (tetrahydroquinoline protons) .
- δ 7.2–8.1 ppm (aromatic protons from dimethylfuran and quinoline) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- IR Spectroscopy : Detect sulfonamide S=O stretching (~1350–1150 cm−1) and carbonyl (C=O) bands (~1680 cm−1) .
Q. How does the structural hybrid of pyrroloquinoline and sulfonamide influence solubility and stability?
- Solubility : The sulfonamide group enhances water solubility at physiological pH, while the hydrophobic pyrroloquinoline core requires organic solvents (e.g., DMSO) for dissolution. Solubility can be quantified via shake-flask method in PBS (pH 7.4) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The dimethylfuran group may introduce sensitivity to light; store in amber vials under nitrogen .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : Test in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC50 determination .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption potential .
Q. How can computational modeling aid in understanding its binding interactions?
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or EGFR) to predict binding affinity. Validate with MD simulations (GROMACS) to analyze stability of ligand-receptor complexes .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Issue : Discrepancies may arise from metabolic instability or poor pharmacokinetics.
- Methodology :
- Metabolite ID : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .
- PK/PD Modeling : Integrate in vitro IC50 with plasma concentration-time profiles to adjust dosing regimens .
- Case Study : If in vitro cytotoxicity (IC50 = 1 µM) lacks in vivo efficacy, consider prodrug strategies to enhance bioavailability .
Q. What strategies optimize regioselectivity during sulfonamide functionalization?
- Challenge : Competing reactions at quinoline C-8 vs. furan positions.
- Solutions :
- Use directing groups (e.g., Boc-protected amines) to steer sulfonylation to the quinoline moiety .
- Employ Pd-catalyzed C–H activation for selective coupling .
Q. How does stereochemistry impact biological activity, and how can it be controlled?
- Impact : The tetrahydroquinoline ring may have chiral centers affecting target binding.
- Control Methods :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) during cyclization .
- Chiral HPLC : Separate enantiomers and test individual isomers in bioassays .
Q. What advanced spectroscopic techniques resolve ambiguous structural assignments?
- NOESY/ROESY : Clarify spatial proximity of protons in the fused ring system .
- X-ray Crystallography : Resolve absolute configuration; requires high-purity crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .
- Dynamic NMR : Analyze ring-flipping dynamics in the tetrahydroquinoline core at variable temperatures .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Approach :
- Variation 1 : Replace dimethylfuran with other heterocycles (e.g., thiophene) to modulate lipophilicity (clogP calculated via ChemAxon) .
- Variation 2 : Modify the sulfonamide substituent (e.g., trifluoromethyl) to enhance metabolic stability .
- Data Analysis : Plot IC50 vs. substituent electronic parameters (Hammett σ) to identify key SAR trends .
特性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11-7-15(12(2)24-11)10-19-25(22,23)16-8-13-3-4-17(21)20-6-5-14(9-16)18(13)20/h7-9,19H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFUQGCVAOANCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。